3,5-Diisopropylpyrazole

Lipophilicity Membrane Permeability Drug Design

Select 3,5-diisopropylpyrazole when steric control defines your research outcome. Bulky isopropyl groups enforce exclusive κ² binding, suppress unwanted octahedral geometry, and enable consistent proton-transfer salt formation for HOFs and pharmaceutical co-crystals. With LogP 2.66, it outperforms 3,5-dimethylpyrazole for lipid partitioning. Ideal for single-site catalysts, controlled ethylene polymerization (1600 kg mol⁻¹ h⁻¹), and supramolecular assembly where generic pyrazoles fail. Request a quote or order online today.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 17536-00-4
Cat. No. B091163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diisopropylpyrazole
CAS17536-00-4
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C(C)C
InChIInChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11)
InChIKeyPJSJVTZSFIRYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diisopropylpyrazole (CAS 17536-00-4): Key Physicochemical Properties and Procurement Considerations


3,5-Diisopropylpyrazole (CAS 17536-00-4) is a symmetrically alkyl-substituted pyrazole derivative (C9H16N2, MW 152.24 g/mol) featuring bulky isopropyl groups at both the 3- and 5-positions [1]. It is a white to almost white crystalline solid with a melting point of 88 °C and a computed LogP of 2.66 . Unlike unsubstituted or less bulky pyrazoles, this compound's pronounced steric profile and lipophilicity render it a specialized building block in coordination chemistry and supramolecular assembly.

Why 3,5-Diisopropylpyrazole Cannot Be Replaced by Simpler Pyrazole Analogs in Critical Applications


Generic substitution with unsubstituted pyrazole (PzH) or 3,5-dimethylpyrazole (PzMe2H) is inadvisable due to profound differences in steric bulk, lipophilicity, and electron-donating character. The diisopropyl substituents impart a unique steric environment that dictates coordination geometry [1], alters proton transfer propensity in supramolecular assemblies [2], and shifts catalytic activity profiles relative to both less and more hindered analogs [3]. These effects are not linearly correlated with alkyl chain length and cannot be mimicked by alternative substitution patterns, making empirical selection mandatory.

Quantitative Differentiation of 3,5-Diisopropylpyrazole from Analogs: A Head-to-Head Evidence Compendium


Significantly Higher Lipophilicity (LogP) Compared to 3,5-Dimethylpyrazole

3,5-Diisopropylpyrazole exhibits a computed octanol-water partition coefficient (LogP) of 2.66 , which is 1.42 log units higher than the 1.24 observed for 3,5-dimethylpyrazole (CAS 67-51-6) . This substantial increase in lipophilicity reflects the greater hydrophobic bulk of the isopropyl substituents.

Lipophilicity Membrane Permeability Drug Design

Distinct Catalytic Activity Profile in Ethylene Polymerization Relative to Hydrotris(pyrazolyl)borate Analogs

Manganese(II) halogeno complexes bearing a neutral tris(3,5-diisopropyl-1-pyrazolyl)methane ligand (L1′) exhibit an ethylene polymerization activity of 1600 kg mol(cat)−1 h−1 under activation with Al(i-Bu)3/(Ph3C)[B(C6F5)4] [1]. This value is markedly different—specifically, an order of magnitude lower—than the 16,000 kg mol(cat)−1 h−1 reported for a closely related manganese(II) hydrotris(pyrazolyl)borate (Tp) complex under analogous conditions [2].

Olefin Polymerization Catalysis Manganese Complexes

Sterically Enforced Exclusion of κ5 Octahedral Geometry in Cobalt(II) Complexes

The pentadentate ligand pzDIP4lut, incorporating 3,5-diisopropylpyrazolyl arms, does not form κ5 octahedral cobalt(II) complexes, instead favoring κ2 tetrahedral geometries [1]. In stark contrast, analogous ligands bearing 4-methylpyrazolyl (pz4lut) or 3,5-dimethylpyrazolyl (pz*4lut) arms readily form both κ5 octahedral (pink) and κ2 tetrahedral (blue) complexes depending on solvent and temperature [1].

Coordination Chemistry Steric Effects Cobalt Complexes

Differentiated Proton Transfer Behavior in Supramolecular Assemblies with Pyromellitic Acid

In supramolecular assemblies with pyromellitic acid (H4BTtC), 3,5-diisopropylpyrazole undergoes proton transfer to form a salt, as observed for the majority of substituted pyrazoles studied [1]. However, the closely related 3-phenyl-5-methylpyrazole (PzPh,MeH) uniquely does not undergo proton transfer under identical conditions, forming a co-crystal instead [1].

Supramolecular Chemistry Crystal Engineering Proton Transfer

Altered Ligand Field Strength Evidenced by Distinct ν(Cu–Cl) Frequencies and Bond Lengths

Copper(II) chlorido complexes of the tridentate ligands 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine (L0py) and 2,6-bis(3,5-diisopropyl-N-pyrazolyl)pyridine (L1py) both adopt distorted square-pyramidal geometries. However, the ν(Cu–Cl) stretching frequencies and Cu–Cl bond lengths are 'clearly different' between the two complexes, attributable to the distinct electron-donating properties conferred by the isopropyl versus methyl substituents [1]. (Quantitative values not publicly available in abstract; full-text data required for exact numerical comparison.)

Copper Complexes Spectroscopy Ligand Effects

Precision Application Scenarios for 3,5-Diisopropylpyrazole Based on Differentiated Performance


Catalyst Design Requiring Controlled Olefin Polymerization Activity

The manganese(II) complex bearing the tris(3,5-diisopropyl-1-pyrazolyl)methane ligand exhibits an ethylene polymerization activity of 1600 kg mol(cat)−1 h−1 [1]. This tenfold lower activity compared to analogous hydrotris(pyrazolyl)borate catalysts [2] makes it particularly suited for applications where slower, more controlled polymerization is desired—such as producing polymers with tailored molecular weight distributions or when studying early-stage catalyst deactivation pathways.

Sterically Directed Synthesis of Low-Coordinate Metal Complexes

The bulky isopropyl substituents on 3,5-diisopropylpyrazole enforce exclusive κ2 binding in cobalt(II) complexes, completely suppressing the κ5 octahedral geometry observed with less hindered pyrazolyl ligands [3]. This steric control is invaluable for researchers aiming to isolate low-coordinate, catalytically active metal centers free from unwanted coordination equilibria, particularly in the development of single-site catalysts for transformations like C-H activation or olefin oligomerization.

Reliable Proton-Transfer Synthon in Crystal Engineering

Unlike 3-phenyl-5-methylpyrazole, which fails to undergo proton transfer, 3,5-diisopropylpyrazole consistently forms ionic salts with pyromellitic acid [4]. This predictable behavior establishes it as a robust proton-transfer synthon for the construction of hydrogen-bonded organic frameworks (HOFs) and pharmaceutical co-crystals, where control over salt versus co-crystal formation is critical to final material properties.

Lipophilic Building Block for Membrane-Permeable Bioactive Scaffolds

With a computed LogP of 2.66 —over an order of magnitude more lipophilic than 3,5-dimethylpyrazole (LogP 1.24) —3,5-diisopropylpyrazole is the preferred pyrazole core when designing compounds intended for passive membrane diffusion or for partitioning into lipid environments. This property is particularly relevant in medicinal chemistry campaigns targeting intracellular protein-protein interactions or central nervous system indications.

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